Desmethylsertraline SERT Binding Affinity: 25-Fold Lower Potency Than Sertraline
Desmethylsertraline is a markedly weaker inhibitor of the serotonin transporter (SERT) compared to its parent compound, sertraline. While sertraline binds SERT with a high affinity (Ki = 3 nM), the Ki for desmethylsertraline is approximately 76 nM [1]. This translates to a 25-fold difference in potency, which is further supported by other studies showing a 10- to 20-fold reduction in potency for blocking serotonin reuptake in vitro [2].
| Evidence Dimension | Serotonin Transporter (SERT) Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 76 nM |
| Comparator Or Baseline | Sertraline: 3 nM |
| Quantified Difference | Desmethylsertraline is approximately 25-fold less potent (76 nM vs 3 nM). |
| Conditions | In vitro binding assay. |
Why This Matters
This quantitative difference is critical for researchers designing in vitro assays where desmethylsertraline may be used as a control or to model the pharmacological effects of the metabolite.
- [1] Ki values from Wikipedia entry for Desmethylsertraline, citing primary literature. View Source
- [2] Sprouse J, Clarke T, Reynolds L, Heym J, Rollema H. Comparison of the effects of sertraline and its metabolite desmethylsertraline on blockade of central 5-HT reuptake in vivo. Neuropsychopharmacology. 1996 Apr;14(4):225-31. doi: 10.1016/0893-133X(95)00112-Q. PMID: 8924190. View Source
